Seclazone

NSAID safety gastrointestinal bleeding comparative toxicology

Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one) is a differentiated non-steroidal anti-inflammatory prodrug. Unlike aspirin, indomethacin, or phenylbutazone, Seclazone does not induce GI bleeding in rodent models, making it superior for long-term arthritis studies. It selectively antagonizes bradykinin-mediated bronchoconstriction and vascular permeability while sparing histamine pathways, enabling precise dissection of inflammatory mediators. Its anti-inflammatory efficacy is HPA-axis independent, allowing mechanistic studies without glucocorticoid confounds. Orally bioavailable and activated by hepatic microsomal hydrolysis, Seclazone is an essential reference compound for DMPK, prodrug design, and chronic in vivo inflammation research.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
CAS No. 29050-11-1
Cat. No. B1681707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeclazone
CAS29050-11-1
SynonymsSeclazone;  W-2354;  W 2354;  W2354;  W 2352; 
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1CON2C1OC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2
InChIKeyXWXVKXXKKLBDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seclazone (CAS 29050-11-1): Technical Overview and Procurement Relevance


Seclazone (CAS 29050-11-1; molecular formula C10H8ClNO3; molecular weight 225.63) is a heterocyclic compound classified as a non-steroidal anti-inflammatory agent [1]. It was developed as an orally active prodrug with anti-inflammatory, analgesic, antipyretic, and diuretic properties [2]. The compound is characterized as 7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one and is associated with the code designation W-2354 and NSC-294833 [1].

Why Seclazone Cannot Be Substituted with Generic NSAIDs: A Comparative Safety and Efficacy Rationale


Substituting Seclazone with generic NSAIDs such as aspirin, phenylbutazone, or indomethacin is scientifically unsound due to a fundamentally divergent safety and pharmacodynamic profile. While Seclazone shares anti-inflammatory and analgesic effects with these in-class compounds, its specific chemical structure confers a markedly different therapeutic index, particularly regarding gastrointestinal (GI) safety and unique mechanistic actions. The evidence presented below demonstrates that Seclazone does not affect GI blood loss in vivo, whereas standard comparators like aspirin and phenylbutazone induce significant bleeding [1]. Furthermore, Seclazone exhibits a selective in vivo antibradykinin activity not observed with histamine pathways [2]. These quantitative and mechanistic distinctions render direct functional interchangeability inappropriate for research applications where GI safety or specific mediator antagonism is a critical experimental variable.

Seclazone Product-Specific Quantitative Evidence Guide: Head-to-Head Data vs. Comparator NSAIDs


Comparative Gastrointestinal Safety: Seclazone vs. Aspirin and Phenylbutazone in a Rat Model of GI Blood Loss

In a direct head-to-head comparison using a chromium-51-labeled erythrocyte method adapted for rats, Seclazone was evaluated against aspirin and phenylbutazone for its effect on gastrointestinal (GI) blood loss [1]. The study demonstrated that Seclazone did not affect GI blood loss, whereas both phenylbutazone and aspirin induced significant gastrointestinal bleeding under identical experimental conditions [1].

NSAID safety gastrointestinal bleeding comparative toxicology in vivo model

In Vivo Antibradykinin Activity: Selective Pathway Inhibition by Seclazone in Guinea Pig Lung

Seclazone was evaluated for its ability to inhibit bradykinin-induced bronchoconstriction in guinea pig lungs in vivo [1]. The study demonstrated that oral pretreatment with Seclazone significantly inhibited the bronchoconstrictor responses to bradykinin, while having no effect on histamine-induced responses under the same conditions [1]. Additionally, Seclazone pretreatment (150 or 300 mg/kg, p.o.) prevented bradykinin-induced increases in vascular permeability in rat skin [1].

bradykinin antagonism selective pharmacology in vivo bronchoconstriction vascular permeability

Anti-Inflammatory Efficacy in Adjuvant-Induced Polyarthritis: Oral Activity and Disease Suppression in Rats

Seclazone was tested in a rat model of adjuvant-induced polyarthritis, a standard preclinical model for chronic inflammatory disease [1]. Oral administration of Seclazone at a dose of 220 mg/kg daily in the diet effectively suppressed the development of polyarthritis and prevented associated serum protein alterations [1].

adjuvant arthritis rheumatoid arthritis model in vivo efficacy oral administration

Mechanism of Anti-Inflammatory Action: Independence from Adrenocortical or Pituitary Stimulation

The anti-inflammatory activity of Seclazone was evaluated in adrenalectomized and hypophysectomized animals to determine whether its effects were mediated through adrenal corticosteroid release or pituitary axis stimulation [1]. The study found that the anti-inflammatory effect of Seclazone persisted in these surgically altered animals, demonstrating that its activity is not dependent on adrenocortical or pituitary stimulation [1].

mechanism of action adrenal-independent pituitary-independent pharmacology

Optimal Research and Industrial Applications for Seclazone (CAS 29050-11-1)


In Vivo Inflammation Studies Requiring Minimal Gastrointestinal Toxicity Confounding

Investigators studying chronic inflammation, arthritis, or pain pathways in rodent models can utilize Seclazone as an orally active anti-inflammatory agent that does not induce GI bleeding. Based on the comparative evidence that Seclazone does not affect GI blood loss whereas aspirin and phenylbutazone induce significant bleeding [1], Seclazone is particularly well-suited for long-term dosing studies where GI ulceration or blood loss would otherwise confound experimental endpoints or necessitate early study termination. This makes Seclazone a superior alternative to traditional NSAIDs in models of adjuvant-induced polyarthritis or other chronic inflammatory conditions.

Bradykinin-Mediated Inflammatory Pathway Research and Pharmacological Dissection

Seclazone is an optimal tool for dissecting bradykinin-mediated inflammatory responses in vivo. The compound's demonstrated ability to inhibit bradykinin-induced bronchoconstriction and vascular permeability, while sparing histamine-induced responses [2], provides researchers with a selective pharmacological probe. This specificity enables differentiation of bradykinin-dependent from histamine-dependent pathways in models of asthma, allergic inflammation, and pain. Seclazone's oral bioavailability further facilitates its use in chronic in vivo studies where repeated dosing is required.

Adrenal-Independent Anti-Inflammatory Mechanism Studies and In Vitro/In Vivo Correlation

Given that Seclazone retains anti-inflammatory activity in adrenalectomized and hypophysectomized animals [3], it serves as a valuable reference compound for studies investigating non-steroidal, HPA-axis-independent mechanisms of inflammation resolution. Researchers examining direct cellular or molecular targets of NSAIDs without the confounding influence of endogenous corticosteroid release can employ Seclazone as a comparator to distinguish direct from indirect anti-inflammatory effects. This application is particularly relevant in translational pharmacology where understanding mechanism of action is critical.

Metabolism and Prodrug Activation Research: Hydrolysis by Hepatic Microsomes

Seclazone undergoes hydrolysis by rat hepatic microsomes, a metabolic activation step that has been characterized for optimal conditions [4]. This makes Seclazone a suitable substrate for studying prodrug activation mechanisms, species-specific metabolic differences, and hepatic microsomal enzyme activity. Researchers investigating drug metabolism and pharmacokinetics (DMPK) or prodrug design can utilize Seclazone as a model compound to explore structure-activity relationships, enzyme kinetics, or in vitro-in vivo extrapolation of hydrolytic activation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seclazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.